5-Bromo-4-iodo-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-iodo-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQACKQKCARJQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Iodo 2 Nitroaniline and Analogous Halogenated Nitroanilines
Strategic Approaches to Aryl Halide Functionalization
The strategic functionalization of aryl halides is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler, readily available starting materials. This is particularly relevant for the synthesis of highly substituted nitroanilines.
De novo synthesis offers a powerful strategy for constructing substituted aniline (B41778) derivatives from non-aromatic precursors. acs.orgresearchgate.net This approach allows for the assembly of the aniline core with predetermined substitution patterns, often overcoming the regioselectivity challenges associated with the direct functionalization of an existing aniline ring. acs.orgresearchgate.net One such method involves the reaction of unsaturated 1,5-dicarbonyl compounds with primary or secondary amines to form carbocyclic aryl amines. acs.org This pathway provides access to a wide array of multisubstituted anilines with predictable regioselectivity. acs.org
Another innovative de novo approach is the three-component synthesis of meta-substituted anilines. researchgate.net This metal- and additive-free method utilizes commercially available or easily accessible substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. researchgate.net The reaction proceeds efficiently, offering a modular and robust route to various di- and trisubstituted anilines that might be difficult to access through other means. researchgate.net
Recent advancements also include copper-catalyzed rearrangements of N-methoxyanilines, which, upon Michael addition of nucleophiles, yield meta-substituted anilines. acs.org This method is notable for its excellent applicability with various para-substituents, including bromo groups, and compatibility with different carbon nucleophiles. acs.org
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
| Unsaturated 1,5-dicarbonyls, primary/secondary amines | - | Multisubstituted carbocyclic aryl amines | acs.org |
| Substituted methylvinyl ketones, N-acylpyridinium salts, primary/secondary amines | Metal- and additive-free | meta-Substituted anilines | researchgate.net |
| N-methoxyanilines, nucleophiles | Copper catalyst | meta-Substituted anilines | acs.org |
Regioselective halogenation is a fundamental tool for the synthesis of specifically substituted aromatic compounds, including precursors to 5-Bromo-4-iodo-2-nitroaniline. derpharmachemica.comacs.org The ability to introduce halogen atoms at specific positions on an aromatic ring is crucial for building molecular complexity. derpharmachemica.com
For deactivated aromatic amines, such as nitroanilines, direct halogenation can be challenging and may require harsh conditions. derpharmachemica.com However, a variety of reagents and strategies have been developed to achieve efficient and regioselective halogenation. derpharmachemica.com For instance, the use of N-halosuccinimides (NBS, NCS, NIS) in the presence of a catalyst can provide excellent regioselectivity. acs.org Iron(III) chloride has been shown to be an effective catalyst for the iodination of arenes using N-iodosuccinimide (NIS), even for strongly deactivated substrates like 4-nitroaniline, which can be iodinated to give the corresponding 2-iodo-4-nitroaniline (B1222051) as the sole product. acs.org
The choice of solvent can also play a critical role. For example, using polyethylene (B3416737) glycol (PEG) as a medium for bromination with NBS allows for the regioselective monobromination of activated aromatics at room temperature in excellent yields. researchgate.net This method has been successfully applied to 2-nitroaniline (B44862) to produce 4-bromo-2-nitroaniline. researchgate.net
| Substrate | Halogenating Agent | Catalyst/Solvent | Product | Reference |
| 4-Nitroaniline | N-Iodosuccinimide (NIS) | Iron(III) chloride | 2-Iodo-4-nitroaniline | acs.org |
| 2-Nitroaniline | N-Bromosuccinimide (NBS) | Polyethylene glycol (PEG) | 4-Bromo-2-nitroaniline | researchgate.net |
| Activated Aromatic Amines | Molecular Halogen | - | Mixture of ortho- and para-isomers | derpharmachemica.com |
Advanced Reaction Conditions and Catalytic Systems in Nitroaniline Synthesis
The synthesis of complex nitroanilines often benefits from advanced reaction conditions and the use of sophisticated catalytic systems. These modern techniques can offer higher yields, greater selectivity, and milder reaction conditions compared to traditional methods.
Metal-catalyzed reactions are pivotal in the synthesis of N-heterocycles from substituted anilines. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, for instance, are widely used for forming C-N bonds to create aniline derivatives. researchgate.net Such methods are instrumental in constructing complex fused ring systems. For example, Pd/Cu catalyzed C-C bond formation followed by I(III)-mediated oxidative C-N bond formation has been used to assemble indole-fused polyheterocycles from substituted anilines. nih.gov
Transition-metal-free approaches are also gaining prominence. rsc.orgorganic-chemistry.org For example, the synthesis of benzimidazoles can be achieved through a transition-metal-free transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols, using a combination of KOtBu and Et3SiH. organic-chemistry.org Another metal-free method involves the use of TMSCl to mediate the addition of N-nucleophiles to isocyanides, leading to various N-heterocyles like quinazolinones and benzimidazoles under mild conditions. rsc.org
A notable synthesis of 5-bromo-2-iodoaniline, a related compound, involves the reduction of 4-bromo-1-iodo-2-nitro-benzene using iron powder and ammonium (B1175870) chloride in a mixture of ethanol, THF, and water. chemicalbook.com This metal-mediated reduction proceeds with a high yield of 93.6%. chemicalbook.com
The selective functionalization of aromatic scaffolds is key to introducing multiple substituents in a controlled manner. aablocks.com The electron-withdrawing nature of the nitro group in nitroanilines significantly influences the regioselectivity of further substitutions. nih.gov
For instance, the synthesis of 2-bromo-4-chloro-6-iodo-N-nitroaniline is achieved by the nitration of 2-bromo-4-chloro-6-iodoaniline (B3038055) using nitric acid in glacial acetic acid, followed by treatment with acetic anhydride. prepchem.com This demonstrates the selective introduction of a nitro group onto a pre-halogenated aniline.
Iron(III)-catalyzed aryl ring activation followed by copper(I)-catalyzed C-N bond forming cyclization has been developed as a one-pot, two-step method for synthesizing indolines. aablocks.com This process involves a highly regioselective halogenation step, demonstrating the power of combining different catalytic systems for selective functionalization. aablocks.com
| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |
| C-N Bond Formation | Palladium | Aryl bromides, Sn amides | N,N-dimethylanilines | acs.org |
| Reduction of Nitroarene | Iron, Ammonium Chloride | 4-Bromo-1-iodo-2-nitro-benzene | 5-Bromo-2-iodoaniline | chemicalbook.com |
| Nitration | Nitric Acid, Acetic Anhydride | 2-Bromo-4-chloro-6-iodoaniline | 2-Bromo-4-chloro-6-iodo-N-nitroaniline | prepchem.com |
| Aryl Ring Activation and Cyclization | Iron(III), Copper(I) | N-protected 2-phenylethylamines | Indolines | aablocks.com |
Environmentally Conscious Synthetic Practices
The development of environmentally benign synthetic methods is a growing priority in chemical research and industry. acs.org This involves designing processes that reduce waste, use less hazardous materials, and are more energy-efficient. acs.org
For the synthesis of nitroanilines, this translates to exploring alternatives to traditional nitration methods that often use harsh and corrosive acids. researchgate.net One such alternative is the use of bismuth nitrate (B79036) pentahydrate as a nitrating agent, which is considered safer and more environmentally friendly. researchgate.net Microwave-assisted synthesis is another green approach that can lead to reduced energy consumption and shorter reaction times. clockss.org An efficient microwave-assisted synthesis of nitroanilines and aminopyridines has been developed using sulphamide and halogenated nitrobenzenes, offering good yields and a broad substrate scope. clockss.org
The use of water as a solvent is another key aspect of green chemistry. researchgate.net A method for the chemoselective reduction of nitroarenes to anilines using zinc metal and ammonium chloride in water at 80 °C has been reported. researchgate.net This procedure is effective and avoids the use of organic solvents. researchgate.net Furthermore, nucleophilic aromatic substitution for hydrogen (NASH) reactions are being explored as a means to generate aromatic amines without the need for halogenated starting materials, thus eliminating waste at the source. acs.org
Implementation of Green Chemistry Principles in Halogenated Nitroaniline Preparation
The synthesis of halogenated nitroanilines, including this compound and its analogs, has traditionally involved methods that are effective but may not align with modern principles of environmental stewardship. The adoption of green chemistry principles offers a pathway to develop more sustainable and safer synthetic routes. These principles encourage the use of less hazardous chemicals, the design of energy-efficient processes, and the prevention of waste. mdpi.com
A key aspect of green chemistry is the selection of appropriate solvents. In the context of halogenated nitroaniline synthesis, researchers have explored the use of eco-friendly solvents like water and acetic acid to minimize the environmental impact. researchgate.net The use of aqueous media not only reduces the reliance on volatile organic compounds but can also simplify work-up procedures. tandfonline.com
Furthermore, the principle of employing alternative energy sources to drive chemical reactions has been successfully applied to the synthesis of halogenated nitroanilines. Techniques such as microwave irradiation and ultrasound have been shown to enhance reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net For instance, the synthesis of 5-halo-2-nitroanilines has been achieved with high yields using various energy sources, demonstrating the versatility of green chemistry approaches. tandfonline.com
The following table summarizes the yields of various 5-substituted-2-nitroanilines prepared using different energy-efficient methods, highlighting the effectiveness of these green approaches.
| Substituent (R) | Energy Source | Yield (%) |
|---|---|---|
| F | Microwave | 99 |
| Cl | Ultrasound | 95 |
| Br | Infrared | 88 |
| I | Conventional Heating | 85 |
Exploration of Solvent-Free Reaction Methodologies
A significant advancement in the green synthesis of halogenated nitroanilines is the development of solvent-free reaction methodologies. These methods eliminate the use of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Solvent-free reactions can lead to higher efficiency, simplified purification processes, and reduced costs. scholaris.ca
One prominent solvent-free technique is mechanochemistry, which involves inducing reactions by mechanical force, such as grinding or milling. rsc.org This method has been successfully used for the synthesis of various anilines from their corresponding nitroaromatics. mdpi.com For example, the reduction of nitroarenes to anilines can be achieved by ball milling with a reducing agent, offering a clean and efficient alternative to traditional solvent-based reductions. researchgate.net
Microwave-assisted organic synthesis (MAOS) is another powerful tool for conducting reactions without a solvent. cem.com The direct interaction of microwave radiation with the reactant molecules can lead to rapid heating and significantly accelerated reaction times. researchgate.net This technique has been applied to the synthesis of nitroanilines, demonstrating good substrate scope and excellent product yields in a low-consumption, environmentally friendly manner. clockss.org A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which notably removes the need for both organic solvents and catalysts. tandfonline.com
The effect of different catalysts and conditions in solvent-free syntheses has also been a subject of study. For instance, in the solvent-free synthesis of N-substituted nitroanilines from 1-chloro-2-nitrobenzene (B146284) and various anilines, the choice of salt has been shown to significantly impact the reaction yield.
| Salt | Aniline Substituent | Yield (%) |
|---|---|---|
| Sodium carbonate | H | 88 |
| Sodium carbonate | CH3 | 90 |
| Potassium acetate (B1210297) | H | 58 |
| Potassium acetate | CH3 | 63 |
| Copper acetate monohydrate | H | 48 |
| Lead acetate | H | 45 |
This data underscores the potential to optimize solvent-free reactions by carefully selecting the reaction parameters. clockss.org
Computational and Theoretical Investigations on the Electronic and Molecular Structure
Density Functional Theory (DFT) and Advanced Quantum Chemical Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of molecules like 5-bromo-4-iodo-2-nitroaniline.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry can be optimized to a minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles. For halogenated nitroanilines, particular attention is paid to the planarity of the molecule and the orientation of the nitro and amino groups relative to the benzene (B151609) ring. For instance, in a related molecule, 2-bromo-4-nitroaniline (B50497), the dihedral angle between the nitro group and the aromatic ring was found to be 4.57(4)°. researchgate.net An intramolecular hydrogen bond between the amino group and the bromine atom can also influence the geometry, leading to the formation of a planar five-membered ring. researchgate.net
The electronic energy calculations provide the total energy of the molecule, which is crucial for determining its stability and for calculating the energies of different conformations.
Table 1: Representative Optimized Geometrical Parameters for a Halogenated Nitroaniline
| Parameter | Value |
|---|---|
| C-C bond length (aromatic) | 1.38 - 1.41 Å |
| C-N (nitro) bond length | ~1.47 Å |
| C-N (amino) bond length | ~1.39 Å |
| C-Br bond length | ~1.90 Å |
| C-I bond length | ~2.10 Å |
| N-O bond length (nitro) | ~1.23 Å |
| C-N-O angle (nitro) | ~118° |
| C-C-N angle (amino) | ~121° |
Note: These are typical values based on DFT calculations for similar molecules and are for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For nitroanilines, the HOMO is typically localized on the amino group and the aromatic ring, while the LUMO is often centered on the nitro group, indicating a charge-transfer character upon electronic excitation.
Reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Fukui functions, for example, indicate the propensity of a particular atomic site in a molecule to undergo a nucleophilic or electrophilic attack. These indices are invaluable for predicting the most reactive sites within the this compound molecule.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
| Ionization Potential | 6.5 |
| Electron Affinity | 2.1 |
| Electronegativity (χ) | 4.3 |
| Hardness (η) | 2.2 |
| Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 4.19 |
Note: These values are representative for a substituted nitroaniline and are for illustrative purposes.
Predictive Modeling of Reactivity and Reaction Pathways
Beyond static properties, computational methods can be employed to model the dynamic behavior of molecules, including their reaction mechanisms and catalytic potential.
Theoretical simulations can map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the activation energies associated with these transition states, the feasibility and rate of a reaction can be predicted. For instance, in the synthesis of derivatives from this compound, computational modeling could help in understanding the step-by-step mechanism of a substitution reaction, providing insights that are difficult to obtain experimentally.
In reactions where this compound might act as a substrate, computational studies can predict how it will interact with a catalyst. For example, in the selective hydrogenation of halogenated nitroaromatics, DFT calculations can help to understand the interaction of the nitro group with the catalyst surface, and how this interaction influences the regioselectivity of the reduction. researchgate.net The electronic effects of the bromine and iodine substituents can be computationally modeled to predict their influence on the catalytic process.
Prediction and Analysis of Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational methods are instrumental in understanding these non-covalent interactions.
In the solid state, molecules like halogenated nitroanilines are known to form complex networks of intermolecular interactions. These can include conventional hydrogen bonds (N-H···O), as well as weaker interactions such as halogen bonds (I···O, Br···O), and π-π stacking interactions between the aromatic rings. nih.gov Theoretical studies on related systems, such as 2,6-dibromo-4-nitroaniline, have shown that binding energies for these interactions can range from -1.66 to -9.77 kcal/mol. nih.gov
The quantum theory of atoms in molecules (QTAIM) can be applied to analyze the electron density distribution and characterize the nature of these intermolecular bonds. nih.gov Symmetry-adapted perturbation theory (SAPT) is another powerful tool that can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. Such analyses have revealed that for halogen bonds, dispersion forces can be the dominant stabilizing factor. nih.gov These computational approaches allow for a detailed understanding of how this compound molecules are likely to self-assemble into larger supramolecular structures.
Reactivity Profiles and Mechanistic Investigations in Organic Transformations
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The mechanism typically involves the attack of the electron-rich aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.com The subsequent loss of a proton restores the ring's aromaticity, resulting in the substitution of a hydrogen atom with the electrophile. lumenlearning.com
The rate and regioselectivity of electrophilic aromatic substitution on 5-Bromo-4-iodo-2-nitroaniline are determined by the cumulative effects of its substituents. Substituent groups are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org
Amino Group (-NH₂): The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance.
Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. masterorganicchemistry.com
Halogens (-Br, -I): Bromine and iodine are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directing because of their ability to donate electron density via resonance.
The directing effects of the substituents influence the feasibility of substitution at the C6 position:
The amino group at C1 directs ortho to C6.
The iodo group at C4 directs ortho to C5 (bromo-substituted) and C3 (unsubstituted).
The bromo group at C5 directs ortho to C6 and para to C2 (nitro-substituted).
The nitro group at C2 directs meta to C6.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |
| -NO₂ | C2 | Deactivating (Inductive & Resonance) | Meta |
| -I | C4 | Deactivating (Inductive) | Ortho, Para |
| -Br | C5 | Deactivating (Inductive) | Ortho, Para |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, a process greatly enhanced by the presence of electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
In this compound, both bromine and iodine can potentially act as leaving groups. The relative leaving group ability in SNAr reactions is influenced by two main factors: the electronegativity of the halogen and the strength of the carbon-halogen bond. The rate-determining step is typically the initial nucleophilic attack. youtube.com This step is facilitated by a more electronegative halogen, which polarizes the carbon atom, making it more electrophilic. This would suggest a reactivity order of F > Cl > Br > I. However, if the cleavage of the carbon-halogen bond becomes significant in the transition state, the order can shift towards I > Br > Cl > F, reflecting the bond strengths (C-I is the weakest). In many SNAr reactions on nitro-activated rings, the former trend is observed.
The presence and position of the nitro group are critical for activating the ring towards nucleophilic attack. For an electron-withdrawing group to effectively stabilize the Meisenheimer intermediate through resonance, it must be positioned ortho or para to the leaving group. libretexts.org
In the structure of this compound:
The nitro group at C2 is ortho to the iodine atom at C4.
The nitro group at C2 is meta to the bromine atom at C5.
This positional arrangement means the nitro group strongly activates the C4 position for nucleophilic substitution, as it can directly delocalize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at this carbon. Conversely, it provides no resonance stabilization for an attack at the C5 position. Therefore, nucleophilic aromatic substitution reactions on this molecule are expected to occur selectively at the C4 position, leading to the displacement of the iodide ion.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions, particularly in palladium-catalyzed processes, is highly dependent on the identity of the halogen.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgwikipedia.org The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The Ullmann reaction is a copper-catalyzed coupling of two aryl halides, often used for synthesizing biaryl compounds and diaryl ethers. organic-chemistry.org
For both reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the metal catalyst (e.g., Pd(0) or Cu(I)). The reactivity of the carbon-halogen bond in this step follows the order: C-I > C-Br > C-Cl. libretexts.org
This reactivity difference allows for selective cross-coupling reactions on this compound. The carbon-iodine bond at the C4 position is significantly more reactive towards oxidative addition than the carbon-bromine bond at the C5 position. By carefully controlling the reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to achieve selective coupling at the C4 position while leaving the C-Br bond intact. This selective functionalization makes this compound a useful building block for the synthesis of more complex molecules. For instance, a Suzuki-Miyaura reaction would selectively replace the iodine with an aryl, alkyl, or vinyl group from a boronic acid, yielding a 5-bromo-4-substituted-2-nitroaniline.
| Reaction | Catalyst System (Typical) | Reactive Site | Expected Outcome |
| Suzuki-Miyaura Coupling | Pd(0) complex, Base | C4-I | Selective formation of a C-C bond at the C4 position. |
| Ullmann Coupling | Cu(I) or Cu(0), High Temp. | C4-I | Selective formation of a C-C or C-O bond at the C4 position. |
Selective Transformations of Nitro and Amino Functional Groups
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For a polyfunctionalized molecule like this compound, the key challenge is to achieve chemoselective reduction of the nitro group without affecting the carbon-halogen bonds, which are susceptible to hydrodehalogenation.
The classical mechanism for the reduction of nitroarenes, first proposed by Haber, proceeds through a series of two-electron reduction steps. This six-electron transformation involves the sequential formation of nitroso and hydroxylamine intermediates before yielding the final amine product. nih.govresearchgate.net
Reaction Pathway: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)
The nitroso and hydroxylamine intermediates are often not isolated as they are typically more readily reduced than the starting nitro compound. nih.gov The specific reaction conditions and reagents determine the efficiency and selectivity of this process.
Common reagents for this transformation include:
Metals in Acidic Media: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are effective. The Béchamp reduction, using iron and an acid, is a long-standing method where the active species is believed to be ferrous ions. researchgate.net
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). While highly efficient, over-reduction and hydrodehalogenation can be significant side reactions. To mitigate this, specialized catalysts, such as sulfided platinum on carbon (Pt/C), can be used to selectively reduce the nitro group while preserving aryl halide bonds. nih.gov
Transfer Hydrogenation: Reagents like hydrazine (N₂H₄) or formic acid in the presence of a catalyst (e.g., Pd/C, Raney Nickel) can serve as an alternative hydrogen source, often under milder conditions. organic-chemistry.org
Other Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a catalyst, or samarium(0) metal, can also be employed for the chemoselective reduction of aromatic nitro groups. organic-chemistry.orgnih.gov
The electronic nature of substituents on the aromatic ring can influence the rate of reduction. Electron-donating groups tend to decrease the reaction rate, while electron-withdrawing groups generally increase it. orientjchem.org In this compound, the halogen atoms act as electron-withdrawing groups through induction, potentially facilitating the reduction of the nitro group.
| Reducing System | Advantages | Potential Issues for Halogenated Substrates |
| Fe / HCl | Cost-effective, high functional group tolerance. researchgate.net | Generally good selectivity, minimal hydrodehalogenation. |
| SnCl₂ / HCl | Mild conditions, good for sensitive substrates. | Can sometimes lead to side reactions. |
| H₂ / Pd/C | Highly efficient, clean reaction. | High risk of C-Br and C-I bond cleavage (hydrodehalogenation). researchgate.net |
| H₂ / Sulfided Pt/C | Excellent chemoselectivity for nitro group over halides. nih.gov | Requires specialized catalyst. |
| Hydrazine / Catalyst | Milder than direct hydrogenation, good selectivity. | Hydrazine is highly toxic. |
This table compares common methods for nitro group reduction and their applicability to halogenated substrates.
The oxidation of the aniline (B41778) moiety, such as in the reduced form of this compound (i.e., 5-bromo-4-iodo-1,2-diaminobenzene), is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. The primary amino group is susceptible to oxidation, and the reaction mechanism often involves the initial formation of a radical cation. cdnsciencepub.com
The oxidation of substituted anilines can lead to products such as nitroso compounds, nitro compounds, azoxybenzenes, or polymeric materials. mdpi.comopenaccessjournals.com The reaction pathway is highly sensitive to the electronic nature of the substituents on the aromatic ring.
Mechanistic Considerations:
Electron Transfer: The initial step in many oxidation reactions of anilines is the removal of an electron from the nitrogen lone pair to form a nitrogen radical cation. cdnsciencepub.com
Proton Loss: This is often followed by the loss of a proton.
Further Oxidation/Coupling: The resulting species can undergo further oxidation or couple with other molecules to form dimeric products like azoxy or azo compounds. Complete oxidation to the nitro group requires a strong oxidizing agent and conditions that prevent side reactions.
The presence of halogens (bromo and iodo) as substituents influences the reactivity. These groups are electron-withdrawing by induction but electron-donating by resonance. Their net effect can modulate the electron density on the amino group and the stability of the radical intermediates. Studies on the oxidation of substituted anilines using horseradish peroxidase showed a Hammett correlation, indicating that the rate-controlling step involves the aromatic amine donating an electron to the oxidizing agent. cdnsciencepub.com The susceptibility factor (ρ) was found to be negative (-6.0), confirming that electron-donating groups accelerate the reaction, while electron-withdrawing groups, such as halogens, would be expected to slow it down. cdnsciencepub.comresearchgate.net
Common oxidizing agents and their typical outcomes include:
Peroxy Acids (e.g., m-CPBA, trifluoroperacetic acid): These are powerful oxidants capable of converting primary anilines to the corresponding nitro compounds, often proceeding through nitroso intermediates. mdpi.com
Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, H₂O₂ can oxidize anilines. The selectivity can be controlled by adjusting reaction conditions like pH or using surfactants. acs.org
Potassium Permanganate (KMnO₄): A strong, non-selective oxidant that can lead to over-oxidation and ring cleavage if not used under carefully controlled conditions. openaccessjournals.com
Electrochemical Oxidation: Anodic oxidation can also be used, which typically proceeds via a radical cation and can lead to coupling products like substituted 4-aminodiphenylamines or benzidines. acs.org
For a dihalogenated aniline moiety, achieving selective oxidation to a single product requires careful control of the reaction parameters to avoid polymerization and other side reactions.
Role As a Key Intermediate in the Synthesis of Complex Organic Molecules
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
While specific, commercialized active ingredients directly synthesized from 5-Bromo-4-iodo-2-nitroaniline are not extensively documented in publicly available literature, the structural motifs it contains are of significant interest in medicinal and agricultural chemistry. Halogenated and nitrated anilines are foundational precursors for a wide array of bioactive molecules. The presence of both bromine and iodine atoms allows for selective, differential reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the sequential introduction of different molecular fragments.
The general synthetic strategy involves leveraging the amino group and the halogens to build more complex scaffolds. For instance, the nitro group can be readily reduced to a second amino group at a later synthetic stage, opening pathways to diamine-based structures or further heterocycle formations. This versatility makes compounds like this compound valuable starting points for creating libraries of novel compounds for biological screening. The resulting complex intermediates are precursors to molecules designed to interact with specific biological targets.
Synthetic Utility in Heterocyclic Compound Construction
The true synthetic value of this compound is most evident in its potential for constructing complex heterocyclic systems, which are core components of many functional molecules.
Formation of Indole (B1671886) and Quinolone Derivatives
The substituted aniline (B41778) core of this compound is well-suited for modern catalytic methods used to synthesize indole and quinolone rings, which are privileged structures in drug discovery.
Indole Synthesis: Indole derivatives are ubiquitous in pharmaceuticals. Although classical methods like the Fischer indole synthesis may be challenging with such a heavily substituted precursor, modern transition-metal-catalyzed methods offer a viable route. For example, a palladium-catalyzed intramolecular cyclization of a derivative formed from the aniline could be employed. The process would involve N-alkenylation of the aniline followed by a C-H activation or coupling reaction to form the indole ring. The resulting 5-bromo-6-iodo-7-nitroindole would be a novel, highly functionalized scaffold ready for further diversification.
Quinolone Synthesis: Quinolones are renowned for their antibacterial activity, and many modern anticancer agents are also based on this scaffold. sigmaaldrich.com Syntheses such as the Gould-Jacobs or Conrad-Limpach reactions, which involve the condensation of an aniline with a malonic acid derivative followed by thermal or acid-catalyzed cyclization, could theoretically be applied. A more contemporary approach would be a palladium-catalyzed carbonylative cyclization with an alkyne. This reaction would utilize the ortho-iodo substituent, which is highly reactive in such couplings, to construct the quinolone core. The table below outlines a representative reaction for this type of transformation.
| Starting Material | Reagents & Conditions | Product Type | Potential Yield Range |
|---|---|---|---|
| 2-Iodoaniline Derivative (e.g., this compound) | Terminal Alkyne, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), CO Source (e.g., Mo(CO)₆), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), Heat | Substituted 4-Quinolone | 40-85% |
This method would yield a 6-bromo-5-nitro-quinolone derivative, a structure not easily accessible through other means and holding potential for novel biological activity.
Synthesis of Spirosilabifluorene Derivatives
A significant application for closely related aniline compounds is in the synthesis of spirosilabifluorene derivatives. Specifically, the analogue 5-bromo-4-iodo-2-methylaniline (B12931903) has been documented as a key intermediate for creating highly fluorescent, asymmetric spirosilabifluorene materials. These materials are built by constructing a spiro center containing silicon, which connects two biphenyl (B1667301) systems.
While the direct use of this compound for this purpose is not confirmed in the literature, a similar synthetic pathway could be envisioned. The synthesis typically involves a multi-step process including double Suzuki couplings to form a terphenyl precursor, followed by intramolecular C-H silylation to create the spirocyclic system. The nitro group in the 2-position, being strongly electron-withdrawing, would significantly influence the electronic properties of the resulting material but could also complicate the reaction conditions required for cyclization.
Development of Optoelectronic and Material Science Precursors
The utility of aniline derivatives in synthesizing spirosilabifluorenes directly links this compound to the field of materials science. Spirosilabifluorenes are a class of organic materials known for their high thermal stability, high fluorescence quantum yields, and tunable electronic properties. These characteristics make them excellent candidates for use in optoelectronic devices, particularly as emitting materials or hosts in Organic Light-Emitting Diodes (OLEDs).
The synthesis of an asymmetric spirosilabifluorene from a precursor like this compound would result in a molecule with a unique substitution pattern. The presence of heavy atoms (Br, I) and a polar nitro group (-NO₂) would be expected to modulate the material's photophysical properties, potentially influencing its emission color, quantum efficiency, and charge-transport characteristics. The development of such novel, highly functionalized precursors is a key strategy in the ongoing search for next-generation materials for advanced electronic and optical applications.
Q & A
Basic: What are the common synthetic routes for preparing 5-Bromo-4-iodo-2-nitroaniline?
Answer:
The synthesis of halogenated nitroanilines typically involves sequential nitration, halogenation, and functional group protection/deprotection. For example:
Nitration : Start with a substituted aniline (e.g., 4-iodo-2-methylaniline). Introduce the nitro group using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
Halogenation : Bromination is achieved via electrophilic substitution using Br₂ in the presence of FeBr₃ or HBr. The iodine substituent may require protection during this step to prevent displacement .
Reductive Amination : If necessary, reduce nitro intermediates to amines using Fe/HCl or catalytic hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
